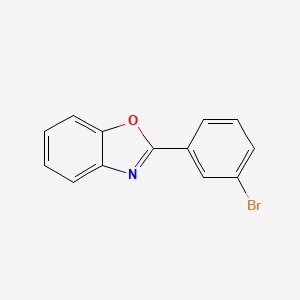
4-(4-Chlorophenyl)piperidine
Overview
Description
“4-(4-Chlorophenyl)piperidine” is a compound with the molecular formula C11H14ClN . It is a member of piperidines and is considered a unique chemical with various potential applications .
Synthesis Analysis
A new series of 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives, substituted at nitrogen, were synthesized and tested as potential analgesic compounds . The derivatives were synthesized by reacting 1 mol of 4-(4-chlorophenyl)-4-hydroxypiperidine with the corresponding substituted phenacyl halide in ethanol under reflux .
Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenyl)piperidine” consists of a piperidine ring attached to a chlorophenyl group . The average mass of the molecule is 195.689 Da, and the monoisotopic mass is 195.081482 Da .
Physical And Chemical Properties Analysis
“4-(4-Chlorophenyl)piperidine” is a solid under normal conditions . It has a molecular weight of 195.69 . The compound is sensitive to air .
Scientific Research Applications
Analgesic Compounds
A series of 4-(4 -chlorophenyl)-4-hydroxypiperidine derivatives were synthesized and tested as potential analgesic compounds . These derivatives exhibited significant analgesic activity in male Wistar rats at a dose of 50mg/kg of body weight after intramuscular injection .
Hypotensive Activity
The same series of 4-(4 -chlorophenyl)-4-hydroxypiperidine derivatives were also evaluated for their effect on hypotensive activity . Compounds produced a reduction in blood pressure in normotensive rats .
Antibacterial Activity
Certain derivatives of 4-(4-Chlorophenyl)piperidine were screened for their antibacterial activity against Escherichia coli (E.coli), Pseudomonas aeruginosa (P.aeruginosa), Staphylococcus aureus (S.aureus), and Bacillus megaterium .
Antifungal Activity
The same derivatives were also tested for their antifungal activity against Aspergillus niger and Aspergillus flavus .
Antitubercular Activities
Certain cyclopropyl methanol derivatives, which include a piperidine structure similar to 4-(4-Chlorophenyl)piperidine, have demonstrated significant antitubercular activity. This suggests potential for tuberculosis treatment.
Haloperidol Metabolite
4-(4-Chlorophenyl)-4-hydroxypiperidine is also known as Haloperidol metabolite I . Haloperidol is an antipsychotic medication used in the treatment of schizophrenia, tics in Tourette syndrome, and mania in bipolar disorder .
Safety and Hazards
Mechanism of Action
Target of Action
4-(4-Chlorophenyl)piperidine primarily targets the following proteins :
These proteins play crucial roles in various cellular processes, including signal transduction, cell proliferation, and glycogen metabolism .
Mode of Action
It is known to interact with its targets, potentially altering their function and leading to changes in cellular processes
Biochemical Pathways
Given its targets, it may influence pathways related to signal transduction, cell proliferation, and glycogen metabolism
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable . More research is needed to understand these properties and their impact on the compound’s therapeutic potential.
Result of Action
Given its targets, it may influence cellular processes such as signal transduction, cell proliferation, and glycogen metabolism
properties
IUPAC Name |
4-(4-chlorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQHTSSNSJIMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360941 | |
| Record name | 4-(4-chlorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)piperidine | |
CAS RN |
26905-02-2 | |
| Record name | 4-(4-Chlorophenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26905-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-chlorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Chlorophenyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the stereochemistry of 4-(4-Chlorophenyl)piperidine derivatives in terms of their activity?
A1: Research indicates that the stereochemistry of 4-(4-Chlorophenyl)piperidine derivatives significantly influences their selectivity towards different monoamine transporters (DAT, NET, SERT). For instance, (-)-cis analogues demonstrate selectivity for the dopamine transporter (DAT) and norepinephrine transporter (NET) [], while (-)-trans and (+)-cis isomers show selectivity towards the serotonin transporter (SERT) or both SERT and NET []. This highlights the importance of stereochemistry in designing compounds with specific transporter profiles for potential therapeutic applications.
Q2: Why is there interest in developing compounds that interact with multiple monoamine transporters?
A2: While selective serotonin reuptake inhibitors (SSRIs) are widely used antidepressants, there's growing interest in developing compounds targeting multiple monoamine transporters []. This stems from the hypothesis that such broad-spectrum inhibitors might offer a faster onset of action and potentially greater efficacy in treating depression compared to SSRIs or drugs targeting solely SERT and NET [].
Q3: Can you provide an example of a 4-(4-Chlorophenyl)piperidine derivative that shows promise as a research tool and why?
A3: (+)-cis-5b, a specific 4-(4-Chlorophenyl)piperidine analogue, exhibits potent and selective inhibition of the norepinephrine transporter (NET) with a low nanomolar Ki value. It demonstrates significantly lower potency at DAT and SERT []. This selectivity makes (+)-cis-5b a valuable pharmacological tool for investigating the role of NET in various behavioral and physiological processes.
Q4: Beyond monoamine transporter inhibition, have any other applications been explored for 4-(4-Chlorophenyl)piperidine derivatives?
A4: Yes, research has explored incorporating 4-(4-Chlorophenyl)piperidine as a key structural element in developing multireceptor atypical antipsychotics []. This research focuses on combining potent dopamine D2, D3, and serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptor properties within a single molecule [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)
![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)
![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)


![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)
![1-[2-(2-bromophenoxy)ethyl]-1H-imidazole](/img/structure/B1270590.png)




![N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270602.png)
